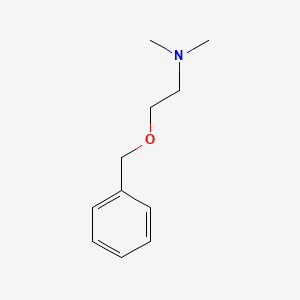
2-Propanol, 1-(1-adamantylmethoxy)-3-(2-butylamino)-, hydrochloride
描述
2-Propanol, 1-(1-adamantylmethoxy)-3-(2-butylamino)-, hydrochloride is a chemical compound that has been extensively studied for its potential use in scientific research. It is commonly referred to as Memantine hydrochloride and is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. Memantine hydrochloride has been found to have several unique properties that make it a promising candidate for various research applications.
作用机制
Memantine hydrochloride acts as a non-competitive 2-Propanol, 1-(1-adamantylmethoxy)-3-(2-butylamino)-, hydrochloride receptor antagonist. It binds to the 2-Propanol, 1-(1-adamantylmethoxy)-3-(2-butylamino)-, hydrochloride receptor and blocks the influx of calcium ions into the neuron. This helps to prevent excitotoxicity, which is a process that can lead to neuronal damage and death.
Biochemical and physiological effects:
Memantine hydrochloride has been found to have several biochemical and physiological effects. It has been shown to improve cognitive function in patients with Alzheimer's disease and to reduce the severity of symptoms in patients with Parkinson's disease. It has also been found to have neuroprotective effects and to reduce inflammation in the brain.
实验室实验的优点和局限性
Memantine hydrochloride has several advantages for use in lab experiments. It has a high affinity for the 2-Propanol, 1-(1-adamantylmethoxy)-3-(2-butylamino)-, hydrochloride receptor and is a potent antagonist. It also has a long half-life, which allows for sustained inhibition of the receptor. However, Memantine hydrochloride has some limitations as well. It can be difficult to dissolve in water, which can make it challenging to work with in some experiments. Additionally, it has been found to have some off-target effects, which can complicate the interpretation of results.
未来方向
There are several potential future directions for the use of Memantine hydrochloride in scientific research. One area of interest is the potential use of Memantine hydrochloride in the treatment of traumatic brain injury. It has also been suggested that Memantine hydrochloride may have potential in the treatment of addiction and in the prevention of opioid-induced hyperalgesia. Additionally, there is ongoing research into the use of Memantine hydrochloride in the treatment of various psychiatric disorders such as schizophrenia and bipolar disorder.
Conclusion:
In conclusion, Memantine hydrochloride is a promising compound for use in scientific research. Its unique properties make it a valuable tool for studying the 2-Propanol, 1-(1-adamantylmethoxy)-3-(2-butylamino)-, hydrochloride receptor and for investigating potential treatments for several neurological disorders. While there are some limitations to its use, ongoing research is exploring new potential applications for this compound.
科学研究应用
Memantine hydrochloride has been widely studied for its potential use in the treatment of several neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been found to have potential in the treatment of depression, epilepsy, and neuropathic pain.
属性
IUPAC Name |
1-(1-adamantylmethoxy)-3-(butan-2-ylamino)propan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33NO2.ClH/c1-3-13(2)19-10-17(20)11-21-12-18-7-14-4-15(8-18)6-16(5-14)9-18;/h13-17,19-20H,3-12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKYZMWHHGYMST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC(COCC12CC3CC(C1)CC(C3)C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30950544 | |
| Record name | 1-[(Adamantan-1-yl)methoxy]-3-[(butan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30950544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propanol, 1-(1-adamantylmethoxy)-3-(2-butylamino)-, hydrochloride | |
CAS RN |
27866-14-4 | |
| Record name | 2-Propanol, 1-(1-adamantylmethoxy)-3-(2-butylamino)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027866144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[(Adamantan-1-yl)methoxy]-3-[(butan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30950544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(17-acetyl-10,13-dimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B1654746.png)

![3-Azabicyclo[3.3.1]non-6-ene, 1,5-dinitro-3-(phenylmethyl)-](/img/structure/B1654751.png)






![2,3-Dihydrofuro[2,3-b]pyridine](/img/structure/B1654761.png)
